
Boc-1-Aminocyclopropylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-1-Aminocyclopropylmethanol, also known as tert-butyl 1-(hydroxymethyl)cyclopropylcarbamate, is a compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is a solid at ambient temperature and is commonly used in organic synthesis, particularly in the protection of amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Boc-1-Aminocyclopropylmethanol typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method involves dissolving the starting amine in anhydrous acetonitrile, adding anhydrous potassium carbonate, and then reacting with Boc2O at elevated temperatures . The reaction mixture is then filtered to remove solids, and the filtrate is concentrated under reduced pressure to obtain the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of eco-friendly and solvent-free conditions is also explored to enhance green chemistry practices .
Análisis De Reacciones Químicas
Types of Reactions
Boc-1-Aminocyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopropylcarbamate derivatives, while reduction can produce cyclopropylmethanol derivatives .
Aplicaciones Científicas De Investigación
Boc-1-Aminocyclopropylmethanol is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Boc-1-Aminocyclopropylmethanol primarily involves its role as a protecting group. The Boc group (tert-butoxycarbonyl) is introduced to protect the amine functionality during synthetic transformations. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to regenerate the free amine . The molecular targets and pathways involved in this process are related to the stability and reactivity of the Boc group under different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Boc-1-Aminocyclopropylmethanol include:
- Boc-1-Amino-2-methylcyclopropanol
- Boc-1-Amino-3-methylcyclopropanol
- Boc-1-Amino-4-methylcyclopropanol
Uniqueness
This compound is unique due to its specific cyclopropyl structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amine groups are required .
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
tert-butyl 2-(1-aminocyclopropyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)6(11)9(10)4-5-9/h6,11H,4-5,10H2,1-3H3 |
Clave InChI |
XYAVKJBXNUQIQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1(CC1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)

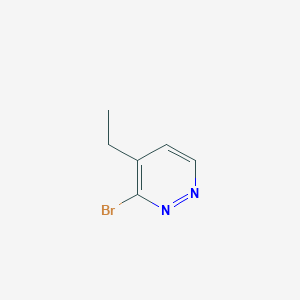
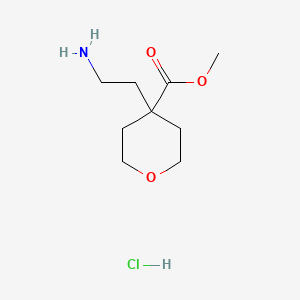
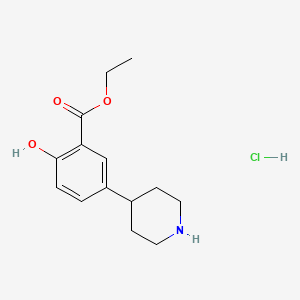


![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
![Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)
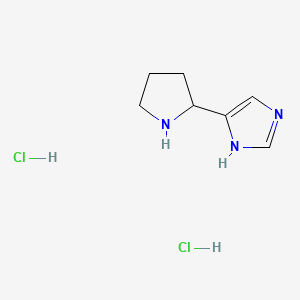
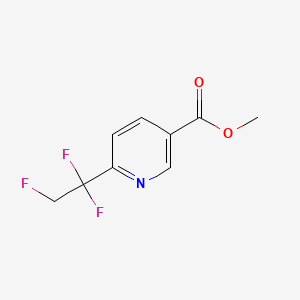
![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)
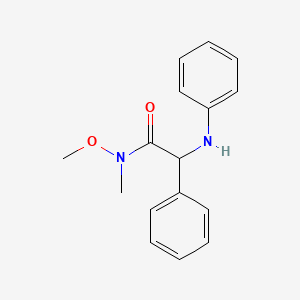
![5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
